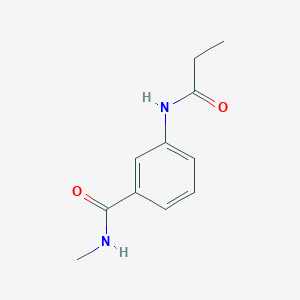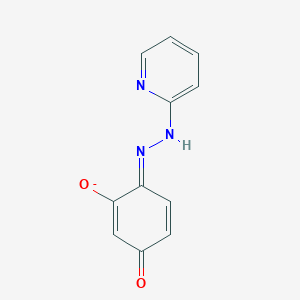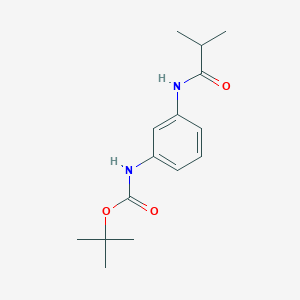![molecular formula C20H17N3O2 B268784 N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B268784.png)
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, also known as MI-773, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-773 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
Mechanism of Action
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a small molecule inhibitor that binds to the MDM2 protein, preventing it from binding to the p53 tumor suppressor protein. This leads to the activation of the p53 pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide inhibits the activity of the MDM2 protein, leading to the activation of the p53 pathway and induction of cell death. Physiologically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its specificity for the MDM2 protein, making it a valuable tool for studying the p53 pathway and its role in cancer. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is also relatively easy to synthesize and has shown promising results in preclinical studies. However, one limitation of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for research on N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide and its potential therapeutic applications in cancer treatment. One area of focus is the development of more potent and selective MDM2 inhibitors, which could improve the efficacy and safety of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, which could help to personalize cancer treatment and improve patient outcomes. Additionally, further studies are needed to investigate the potential combination therapies of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide with chemotherapy and radiation therapy, as well as the long-term effects of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide on cancer patients.
Synthesis Methods
The synthesis of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide involves several steps, starting from the reaction of 4-aminobenzoyl chloride with isonicotinic acid in the presence of a base. The resulting product is then reacted with N-methyl aniline to form the final compound, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. The synthesis method of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a relatively simple and efficient process, making it a viable option for large-scale production.
Scientific Research Applications
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide can inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
properties
Product Name |
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[3-[methyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-23(18-8-3-2-4-9-18)20(25)16-6-5-7-17(14-16)22-19(24)15-10-12-21-13-11-15/h2-14H,1H3,(H,22,24) |
InChI Key |
XJQMCNULIHTFLT-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)

methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
